3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Chemical Synthesis
3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is part of a broader family of compounds known for their heterocyclic nature, encompassing quinoline derivatives. These compounds are pivotal in organic chemistry, serving as building blocks for various synthetic and medicinal chemistry applications. Quinoline and its derivatives, including the specified compound, exhibit a wide range of biological activities and are used in the synthesis of dyes, pharmaceuticals, and as catalysts in chemical reactions. The structural diversity and electronic properties of quinoline derivatives make them essential in developing new chemical entities with potential therapeutic applications (Aastha Pareek and Dharma Kishor, 2015).
Anticorrosive Applications
Beyond pharmaceutical applications, quinoline derivatives, including this compound, find utility in materials science, particularly as anticorrosive agents. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them effective in protecting metals from corrosion. This application is crucial in extending the life and maintaining the integrity of metal structures in various industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials
The integration of quinoline derivatives into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promise in electronic devices, luminescent elements, and photoelectric conversion elements, among others. The ability to manipulate the electronic and photophysical properties of quinoline derivatives through chemical modifications enables the design of materials with specific functionalities tailored for optoelectronic applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Mechanism of Action
Target of Action
The primary target of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is the class II c-Met protein . This protein plays a crucial role in cellular signaling pathways, particularly those involved in cell growth and differentiation .
Mode of Action
The compound interacts with its target by inhibiting the activity of the c-Met protein . This interaction results in a decrease in the signaling pathways that promote cell growth and differentiation .
Biochemical Pathways
The inhibition of the c-Met protein affects several biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is often overactive in various types of cancer . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
It is known that the compound is orally bioactive , suggesting that it can be absorbed through the gastrointestinal tract. The compound’s distribution, metabolism, and excretion properties remain to be investigated.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation. In particular, the compound has been found to exhibit high potency against the class II c-Met protein , which may result in the inhibition of cancer cell growth .
Biochemical Analysis
Biochemical Properties
3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphodiesterases (PDEs), which are involved in the regulation of intracellular levels of cyclic nucleotides . The interaction with PDEs can lead to the modulation of signaling pathways that are crucial for various cellular functions. Additionally, this compound can bind to proteins involved in cell signaling and metabolism, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP) by inhibiting PDEs . This inhibition can lead to increased levels of these cyclic nucleotides, which in turn affect gene expression and cellular metabolism. The compound also impacts cell proliferation and apoptosis, making it a potential candidate for cancer research. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PDEs, which prevents the breakdown of cyclic nucleotides . This inhibition leads to the accumulation of cAMP and cGMP, which activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate target proteins, leading to changes in gene expression and cellular functions. Additionally, this compound can bind to other biomolecules, such as receptors and transcription factors, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where the compound’s impact on cell cultures has been monitored over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions and promote cell survival . At higher doses, it can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the excessive accumulation of cyclic nucleotides, leading to dysregulation of cellular processes. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential to influence metabolic processes and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical and cellular effects, as they determine its availability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of this compound in these compartments allows it to interact with key biomolecules, such as transcription factors and enzymes, thereby exerting its biochemical effects .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-17-8-12(7-16-17)11-5-10-4-9(14(18)19)2-3-13(10)15-6-11/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYLXNSIVMPPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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